3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one
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Overview
Description
3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one is a complex organic compound with a molecular formula of C25H22N4O3 and a molecular weight of 426.47 g/mol. This compound is characterized by its intricate structure, which includes a nitro group, a phenylpiperazine moiety, and an indole-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be used to study the effects of phenylpiperazine derivatives on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Medicine
Industry
In industry, the compound may be used in the development of new materials or as a component in pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
Phenylpiperazine derivatives: : These compounds share the phenylpiperazine moiety and are known for their biological activity.
Indole-2-one derivatives: : These compounds have a similar core structure and are used in various chemical and biological applications.
Properties
IUPAC Name |
(3Z)-3-[[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c30-25-21(20-8-4-5-9-22(20)26-25)16-18-10-11-23(24(17-18)29(31)32)28-14-12-27(13-15-28)19-6-2-1-3-7-19/h1-11,16-17H,12-15H2,(H,26,30)/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYQPEJHCWBBGE-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C=C4C5=CC=CC=C5NC4=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)/C=C\4/C5=CC=CC=C5NC4=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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